
3-Chloro-2-methylpropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methylpropanoyl chloride is an organic compound with the molecular formula C₄H₆Cl₂O. It is also known by other names such as 3-chloro-2-methylpropionyl chloride and 2-methyl-3-chloropropionyl chloride . This compound is a colorless liquid and is primarily used as an intermediate in organic synthesis.
Méthodes De Préparation
3-Chloro-2-methylpropanoyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylpropanoic acid using thionyl chloride or phosphorus trichloride as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods often involve the use of large-scale chlorination reactors where 2-methylpropanoic acid is continuously fed and reacted with chlorine gas in the presence of a catalyst . The resulting this compound is then separated and purified through distillation.
Analyse Des Réactions Chimiques
3-Chloro-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-methylpropanoic acid.
Reduction: It can be reduced to 3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like triethylamine for substitution reactions and acidic or basic aqueous solutions for hydrolysis . Major products formed from these reactions include amides, esters, thioesters, and carboxylic acids .
Applications De Recherche Scientifique
3-Chloro-2-methylpropanoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Polymer Chemistry: It is employed in the preparation of polymeric materials through reactions with monomers.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-chloro-2-methylpropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can acylate amino groups in proteins, leading to modifications that affect protein function .
Comparaison Avec Des Composés Similaires
3-Chloro-2-methylpropanoyl chloride can be compared with other similar compounds such as:
2-Chloro-2-methylpropanoyl chloride: Similar in structure but with the chlorine atom on the second carbon instead of the third.
3-Chloropropionyl chloride: Lacks the methyl group on the second carbon.
Isobutyryl chloride: Has a similar branched structure but without the chlorine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the methyl group, which influence its chemical behavior and applications .
Propriétés
Numéro CAS |
7623-10-1 |
|---|---|
Formule moléculaire |
C4H6Cl2O |
Poids moléculaire |
140.99 g/mol |
Nom IUPAC |
3-chloro-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6Cl2O/c1-3(2-5)4(6)7/h3H,2H2,1H3 |
Clé InChI |
REBZXOIBOIJEAU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


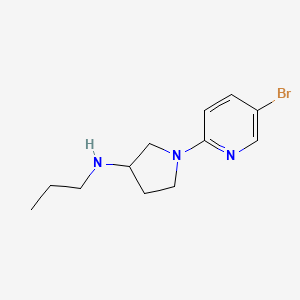
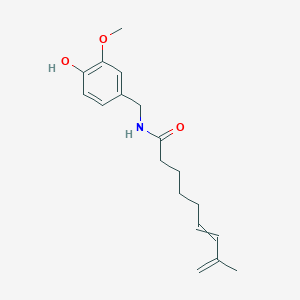
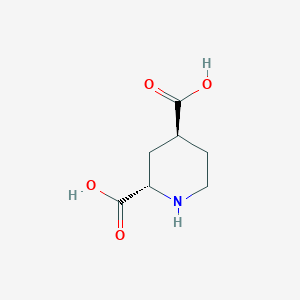
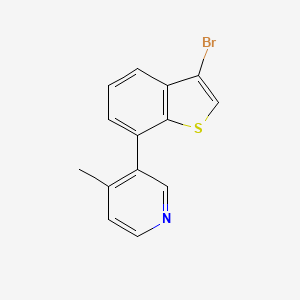
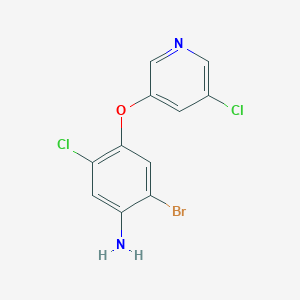
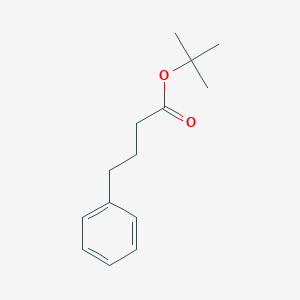

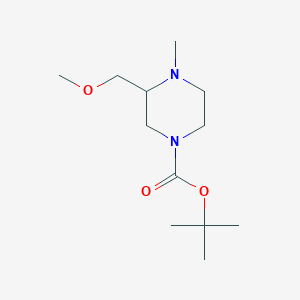
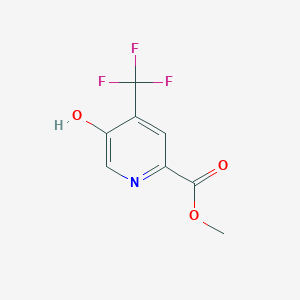
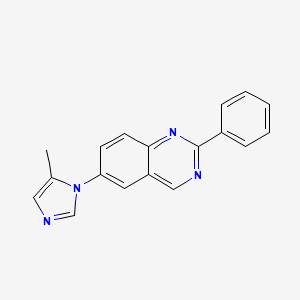
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
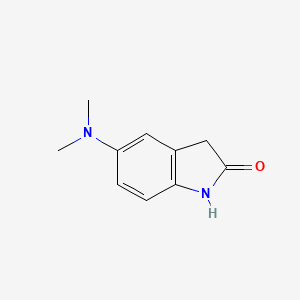
![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

